Direct Potency Comparison with Clinically Relevant AR Antagonists
AR Antagonist 2 (compound 58) demonstrates potent inhibition of androgen receptor activity with an IC50 of 0.95 μM in a cell-free assay . While direct head-to-head data under identical conditions are not publicly available for all comparators, this potency is comparable to, or falls within the range of, other nonsteroidal AR antagonists used in research, such as bicalutamide (reported IC50 values vary widely, typically >1 μM) and is within an order of magnitude of more recent agents like AR antagonist 3 (IC50 0.47 μM) . This positions AR Antagonist 2 as a viable and potent tool compound for studying AR signaling.
| Evidence Dimension | AR Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.95 μM |
| Comparator Or Baseline | Bicalutamide (IC50 >1 μM); AR antagonist 3 (IC50 0.47 μM) |
| Quantified Difference | Approximately equipotent or slightly less potent than AR antagonist 3; more potent than bicalutamide based on class-level inference. |
| Conditions | Cell-free assay (TargetMol/T63030) |
Why This Matters
Quantified potency confirms this compound is a strong AR inhibitor, suitable for in vitro studies where robust target engagement is required, and allows researchers to select an appropriate concentration range for their experiments.
